molecular formula C14H17ClN2O B13369164 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide

Cat. No.: B13369164
M. Wt: 264.75 g/mol
InChI Key: JZRWDWKYXVFMKB-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide is a chemical compound with the empirical formula C10H16ClNO It is known for its unique structure, which includes a chloro group, a cyclohexenyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide typically involves the reaction of isonicotinic acid with 2-chloroethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide
  • 2-(1-cyclohexenyl)cyclohexanone

Uniqueness

2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]isonicotinamide is unique due to its isonicotinamide moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different functional groups or structural features.

Properties

Molecular Formula

C14H17ClN2O

Molecular Weight

264.75 g/mol

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H17ClN2O/c15-13-10-12(7-9-16-13)14(18)17-8-6-11-4-2-1-3-5-11/h4,7,9-10H,1-3,5-6,8H2,(H,17,18)

InChI Key

JZRWDWKYXVFMKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

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